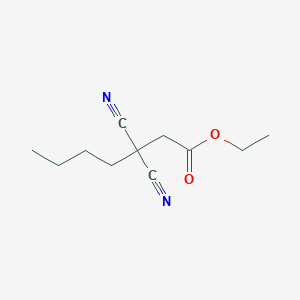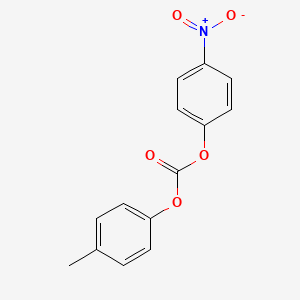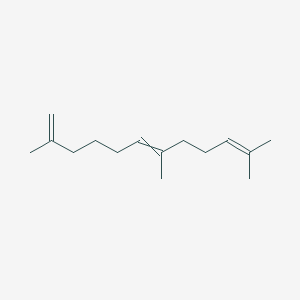![molecular formula C25H40N2O4 B14246877 N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan CAS No. 313514-32-8](/img/structure/B14246877.png)
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is a synthetic compound that combines the structural features of L-tryptophan and a hydroxypropyl group with an undecyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2,3-epoxypropyl undecyl ether under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of L-tryptophan on the epoxide ring, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials with specific functional properties, such as surfactants or emulsifiers.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase. Additionally, its hydroxypropyl and undecyloxy groups may enhance its ability to interact with lipid membranes, potentially affecting membrane-associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
Uniqueness
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is unique due to its combination of a tryptophan core with a hydroxypropyl and undecyloxy chain. This structural arrangement imparts specific physicochemical properties, such as enhanced solubility and membrane permeability, which may not be present in similar compounds. Additionally, its potential to modulate tryptophan-related metabolic pathways distinguishes it from other analogs.
Properties
CAS No. |
313514-32-8 |
|---|---|
Molecular Formula |
C25H40N2O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxy-3-undecoxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-12-15-31-19-21(28)18-27-24(25(29)30)16-20-17-26-23-14-11-10-13-22(20)23/h10-11,13-14,17,21,24,26-28H,2-9,12,15-16,18-19H2,1H3,(H,29,30)/t21?,24-/m0/s1 |
InChI Key |
ZLIJMEXJFOYXEZ-FHZUCYEKSA-N |
Isomeric SMILES |
CCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


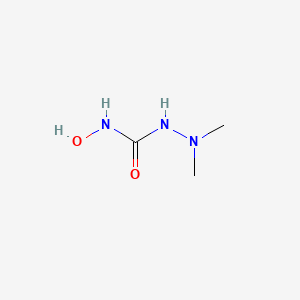
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

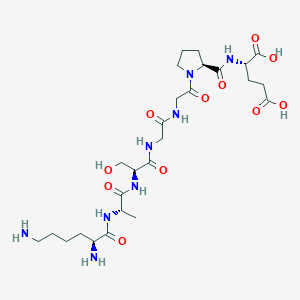
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
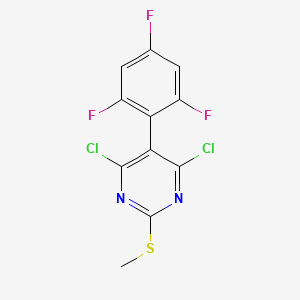
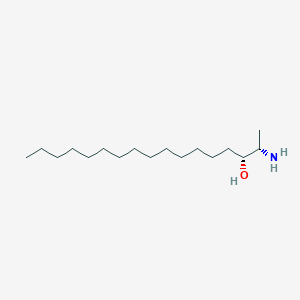
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
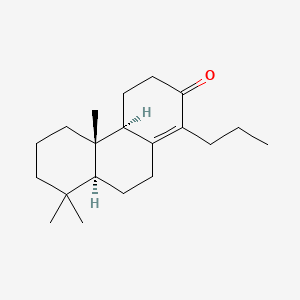
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
